

2-Chloro-5-(methoxymethoxy)pyridine physical properties

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Compound of Interest

Compound Name: 2-Chloro-5-(methoxymethoxy)pyridine

Cat. No.: B1427378

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-(methoxymethoxy)pyridine**

Introduction

2-Chloro-5-(methoxymethoxy)pyridine is a halogenated pyridine derivative of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure, featuring a reactive chlorine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 5-position, makes it a versatile and valuable synthetic intermediate. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the specific functionalization of this compound allows for targeted molecular elaboration.^[1]

The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide array of functional groups.^[1] Concurrently, the MOM group offers a stable and reliable method for protecting a hydroxyl functionality, which can be deprotected under specific acidic conditions to reveal the parent phenol. This dual functionality enables complex, multi-step synthetic strategies where precise control over reactivity is paramount. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **2-Chloro-5-(methoxymethoxy)pyridine**, offering field-proven insights for its application in a research and development setting.

Core Molecular and Physical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The data for **2-Chloro-5-(methoxymethoxy)pyridine** are summarized below. It is typically encountered as a liquid at room temperature.^[2]

Property	Value	Source
IUPAC Name	2-chloro-5-(methoxymethoxy)pyridine	PubChemLite
CAS Number	877133-56-7; 877133-57-8	^[2] ^[3]
Molecular Formula	C ₇ H ₈ ClNO ₂	^[4]
Molecular Weight	173.60 g/mol	Inferred from Formula
Monoisotopic Mass	173.02435 Da	^[4]
Appearance	Liquid	^[2]
Predicted XlogP	1.7	^[4]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures for **2-Chloro-5-(methoxymethoxy)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. Based on the structure of **2-Chloro-5-(methoxymethoxy)pyridine** and spectral data from analogous compounds like 2-chloro-5-methylpyridine and 2-chloro-6-methoxypyridine, the following proton signals are predicted in a CDCl₃ solvent.^[5]^[6]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-6 (Pyridine)	~8.1-8.3	Doublet
H-4 (Pyridine)	~7.5-7.7	Doublet of Doublets
H-3 (Pyridine)	~7.2-7.4	Doublet
-O-CH ₂ -O-	~5.2-5.4	Singlet
-O-CH ₃	~3.4-3.6	Singlet

- **Causality Behind Predictions:** The aromatic protons are deshielded due to the ring current. The proton at the 6-position is adjacent to the electronegative nitrogen, shifting it furthest downfield. The protons of the MOM group are characteristic, with the methylene protons appearing around 5.3 ppm and the methyl protons around 3.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For **2-Chloro-5-(methoxymethoxy)pyridine**, electrospray ionization (ESI) would be a suitable method.

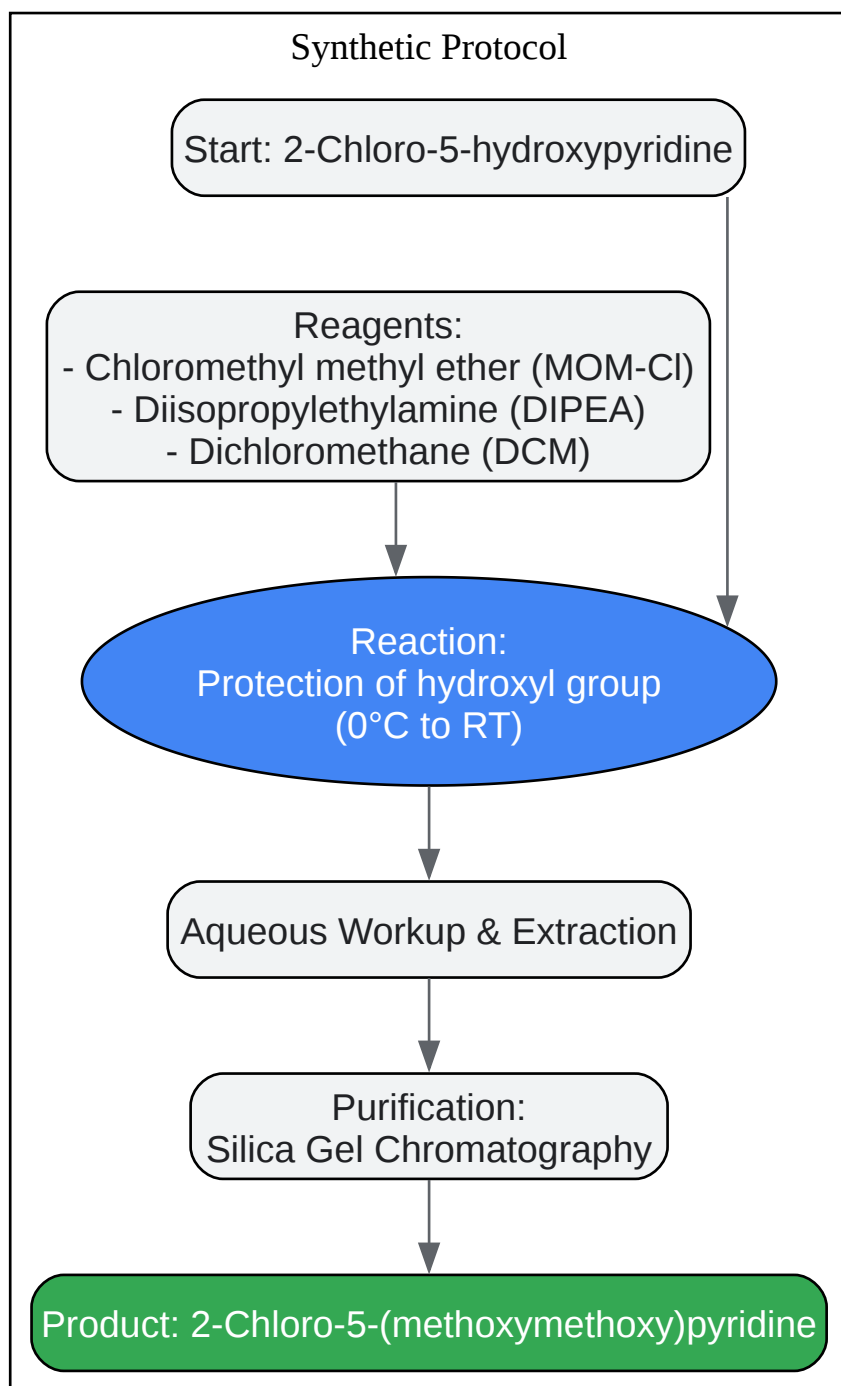
Adduct	Predicted m/z
[M+H] ⁺	174.03163
[M+Na] ⁺	196.01357
[M+K] ⁺	211.98751
[M-H] ⁻	172.01707

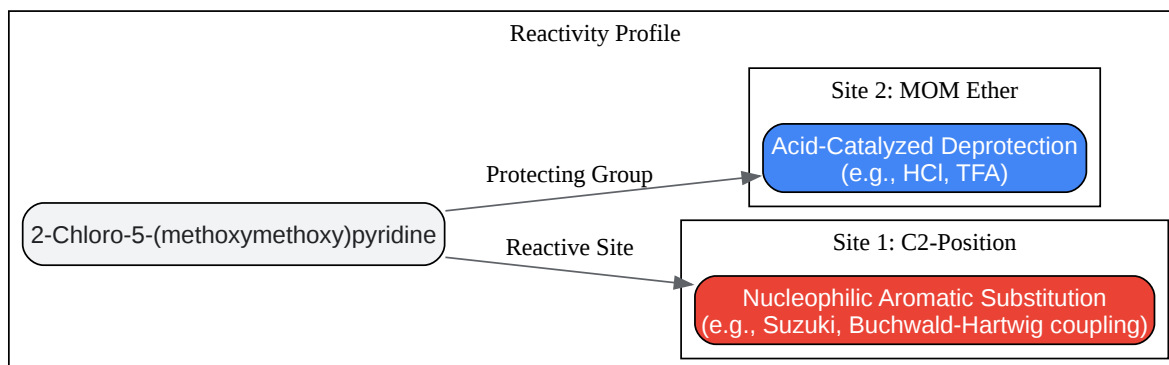
Data sourced from PubChemLite predictions.^[4] The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature, resulting in a characteristic M and M+2 peak pattern for the molecular ion and chlorine-containing fragments.

Synthesis, Handling, and Reactivity

Synthetic Workflow

2-Chloro-5-(methoxymethoxy)pyridine is not typically prepared in a standard laboratory setting but is acquired from commercial suppliers.^[2] However, a logical synthetic route would involve the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).





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References

- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. 2-chloro-5-(methoxymethoxy)pyridine | 877133-57-8 [chemicalbook.com]
- 4. PubChemLite - 2-chloro-5-(methoxymethoxy)pyridine (C₇H₈ClNO₂) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) ¹H NMR [m.chemicalbook.com]
- 6. 2-Chloro-6-methoxypyridine(17228-64-7) ¹H NMR spectrum [chemicalbook.com]
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